molecular formula C24H31NO5 B11123406 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11123406
M. Wt: 413.5 g/mol
InChI Key: WWNDHMOPBMQNQB-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethylpropanoyl, and tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the use of 2-methoxyphenyl isocyanate as a chemoselective reagent for the protection of amine groups . The reaction conditions often include acidic, alkaline, and aqueous environments to ensure the stability of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C24H31NO5/c1-24(2,3)23(26)25-12-11-16-13-21(28-5)22(29-6)14-17(16)18(25)15-30-20-10-8-7-9-19(20)27-4/h7-10,13-14,18H,11-12,15H2,1-6H3

InChI Key

WWNDHMOPBMQNQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC=C3OC)OC)OC

Origin of Product

United States

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